REACTION_CXSMILES
|
[Na+].[F:2][C:3]([F:16])([F:15])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][S:11]([O-:14])(=[O:13])=[O:12].Cl>CO>[F:16][C:3]([F:2])([F:15])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][S:11]([OH:14])(=[O:13])=[O:12] |f:0.1|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
The resulting white suspension was stirred at room temperature for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was bubbled through the mixture for 5 min
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice-bath
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered
|
Type
|
CUSTOM
|
Details
|
to air-dry overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C=CC=C1)CS(=O)(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.3 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |